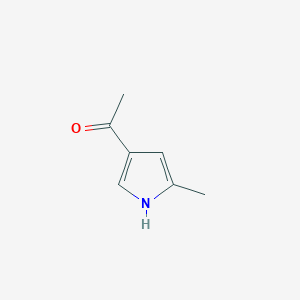
1-(5-methyl-1H-pyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of 5-methylpyrrole using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反应分析
Types of Reactions: 1-(5-Methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(5-Methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
作用机制
The mechanism of action of 1-(5-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(5-Methyl-1H-pyrrol-3-yl)ethanone can be compared to other pyrrole derivatives:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and biological activity.
2-Acetyl-1-methylpyrrole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-(5-Methyl-1H-pyrrol-3-yl)ethanone, also known as 5-methylpyrrole-3-acetone, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl group at position 5 enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a valuable addition to the arsenal against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells through multiple mechanisms.
Case Study: Apoptotic Mechanisms
In a study involving prostate cancer LNCaP cells, treatment with this compound resulted in significant apoptosis as evidenced by TUNEL assays and Western blot analysis. The mechanism involved cytochrome C release and activation of caspases, indicating that the compound may modulate apoptotic pathways effectively .
Table 2: Effects on Cancer Cell Lines
| Cancer Cell Line | Treatment Concentration (μM) | Apoptosis Induction (%) |
|---|---|---|
| LNCaP (Prostate) | 95 | 70 |
| HeLa (Cervical) | 60 | 65 |
| A549 (Lung) | 80 | 60 |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
属性
IUPAC Name |
1-(5-methyl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXBSFUVVIDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













